N-acetylphosphinothricin

Overview

Description

Synthesis Analysis

The synthesis of L-phosphinothricin (L-PPT) employs N-acetylphosphinothricin as a substrate in a kinetic resolution route. A novel aminoacylase from Stenotrophomonas maltophilia, with high hydrolytic activity and enantioselectivity, facilitates this process. This approach yields optically pure L-PPT with high conversion rates, showcasing an efficient route for the industrial production of L-PPT (Cao et al., 2020).

Molecular Structure Analysis

The molecular structure of phosphinothricin, closely related to N-acetylphosphinothricin, has been elucidated through the analysis of its complex with glutamine synthetase. The crystal structure reveals a noncovalent, dead-end mechanism of inhibition, where phosphinothricin stabilizes a key structural element, preventing substrate access to the active site. This insight into the structure aids in understanding the inhibitory mechanism of phosphinothricin and its derivatives (Gill & Eisenberg, 2001).

Chemical Reactions and Properties

Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize N-acetylphosphinothricin differently, leading to rapid N-acetylation of L-phosphinothricin. This reaction pathway illustrates the chemical behavior of N-acetylphosphinothricin in biological systems, showcasing its role in the detoxification process within herbicide-resistant plants (Droge, Broer, & Pühler, 1992).

Physical Properties Analysis

The physical properties of N-acetylphosphinothricin, particularly its stability and mobility in transgenic, herbicide-resistant, and untransformed plants, have been studied. These properties are crucial for understanding the behavior of N-acetylphosphinothricin in various environments and its interaction with plant metabolic pathways (Droge-Laser et al., 1994).

Chemical Properties Analysis

N-acetylphosphinothricin's enzymatic and chemical properties, including its interaction with specific enzymes and its role in inducing male sterility in transgenic tobacco plants, have been extensively researched. These studies highlight the compound's chemical versatility and its potential applications in agricultural biotechnology (Kriete et al., 1996).

Scientific Research Applications

1. Developing Glufosinate-Resistant Rice

- Application Summary: The RePAT gene, which encodes for phosphinothricin N-acetyltransferase, was transferred into a japonica rice variety Zhonghua11. This resulted in a large number of independent T0 transgenic plants, most of which grew normally under high-concentration glufosinate treatment .

- Methods of Application: The RePAT gene was transferred into the rice variety using genetic engineering techniques. The transgenic plants were then grown under high-concentration glufosinate treatment .

- Results: Four transgenic plants with one intact RePAT expression cassette integrated into the intergenic region were selected. The expression of RePAT had no adverse effect on the agronomic performance. Definite glufosinate resistance of the selected transgenic plants was further confirmed to be related to the expression of RePAT .

2. Site-Directed Mutagenesis of RePAT in Arabidopsis thaliana

- Application Summary: The study involved the structural characterization of phosphinothricin N-acetyltransferase (RePAT) and the glufosinate-resistant analysis for site-directed mutagenesis of RePAT in Arabidopsis thaliana .

- Methods of Application: Site-directed mutagenesis was used to modify the RePAT gene in Arabidopsis thaliana. The modified plants were then analyzed for their resistance to glufosinate .

- Results: The study showed that the expression of a gene encoding the enzyme phosphinothricin N-acetyltransferase (PAT), which can detoxify L-phosphinothricin (L-PPT) by acetylation of the amino group, is responsible for the glufosinate resistance .

3. Phosphinothricin Tripeptide Biosynthesis

- Application Summary: A fosmid library from genomic DNA of Streptomyces viridochromogenes DSM 40736 was constructed and screened for the presence of genes known to be involved in the biosynthesis of phosphinothricin tripeptide (PTT) .

- Methods of Application: A fosmid library was constructed from the genomic DNA of Streptomyces viridochromogenes DSM 40736 and screened for the presence of genes involved in PTT biosynthesis .

- Results: Eight positives were identified, one of which was able to confer PTT biosynthetic capability upon Streptomyces lividans after integration of the fosmid into the chromosome of this heterologous host .

4. Phosalacine Biosynthesis

- Application Summary: Based on the putative transacylase motif, it is proposed that PhpL catalyzes the transfer of N-acetyl(demethyl)phosphinothricin between the PCP domain of PhsA and the N-terminal PCP domain of PhsB .

- Methods of Application: The study involved the use of biochemical engineering techniques to manipulate the biosynthetic pathways of phosalacine .

- Results: The study proposed a new role for PhpL in the biosynthesis of phosalacine .

5. Enzyme Catalysis

- Application Summary: Phosphinothricin acetyltransferase (PAT) is an enzyme that catalyzes the reaction between acetyl-CoA and phosphinothricin to produce CoA and N-acetylphosphinothricin .

- Methods of Application: The enzyme catalysis is a biochemical reaction that involves the use of the enzyme phosphinothricin acetyltransferase .

- Results: The enzyme catalysis results in the production of N-acetylphosphinothricin, which is used as a nonselective herbicide and is a potent inhibitor of EC 6.3.1.2 .

6. Phosphinothricin Tripeptide Biosynthesis

- Application Summary: A fosmid library from genomic DNA of Streptomyces viridochromogenes DSM 40736 was constructed and screened for the presence of genes known to be involved in the biosynthesis of phosphinothricin tripeptide (PTT) .

- Methods of Application: A fosmid library was constructed from the genomic DNA of Streptomyces viridochromogenes DSM 40736 and screened for the presence of genes involved in PTT biosynthesis .

- Results: Eight positives were identified, one of which was able to confer PTT biosynthetic capability upon Streptomyces lividans after integration of the fosmid into the chromosome of this heterologous host .

Safety And Hazards

- Toxicity : Glufosinate is moderately toxic to humans. It can cause skin and eye irritation.

- Environmental Impact : It has a low potential for bioaccumulation but may persist in soil and water.

- Precautions : Proper protective equipment should be worn during handling. Avoid inhalation, ingestion, or skin contact.

Future Directions

Research on glufosinate continues to explore its environmental impact, resistance management, and alternative uses. Efforts are underway to develop more sustainable herbicides and improve application techniques.

properties

IUPAC Name |

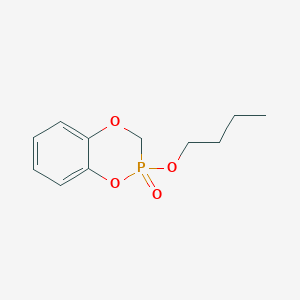

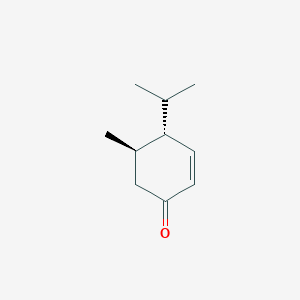

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylphosphinothricin | |

CAS RN |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)

![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)